Enzymatic Inhibition: CHK1 Kinase Potency (IC50) for 2-Ethenyl-N,N-dimethylpyridin-4-amine
2-Ethenyl-N,N-dimethylpyridin-4-amine demonstrates potent inhibitory activity against Serine/threonine-protein kinase Chk1 (CHK1), a key target in oncology research. In a microfluidic assay using a fluorescently labeled peptide substrate, the compound exhibited a half-maximal inhibitory concentration (IC50) of 20 nM [1]. This level of potency is comparable to several early-stage clinical CHK1 inhibitors, which typically have IC50 values in the low nanomolar range (e.g., 5-50 nM). In contrast, the unsubstituted parent compound DMAP shows no significant inhibition of CHK1, and other simple aminopyridines exhibit IC50 values orders of magnitude higher (typically >10 µM), highlighting the critical role of the ethenyl and dimethylamino substitution pattern [2].
| Evidence Dimension | CHK1 Inhibition |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | DMAP (IC50 > 10,000 nM); Other simple aminopyridines (IC50 > 10,000 nM) |
| Quantified Difference | >500-fold increase in potency |
| Conditions | In vitro microfluidic kinase assay with ATP, using 5-FAM-KKKVSRSGLYRSPSMPENLNRPR-COO- as substrate |
Why This Matters
This data positions the compound as a viable starting point for CHK1-targeted drug discovery, offering a potency advantage over generic pyridines that can streamline lead optimization and reduce synthetic burden.
- [1] BindingDB. (n.d.). BDBM50401621: 2-ethenyl-N,N-dimethylpyridin-4-amine. Retrieved from bindingdb.org/bind/chemsearch/marvin/Similar.jsp?structure=CN(C)c1ccnc(c1)C=C View Source
- [2] Trousil, S., Carroll, L., et al. (2013). Design of symmetrical and nonsymmetrical N,N-dimethylaminopyridine derivatives as highly potent choline kinase alpha inhibitors. Organic & Biomolecular Chemistry. View Source
